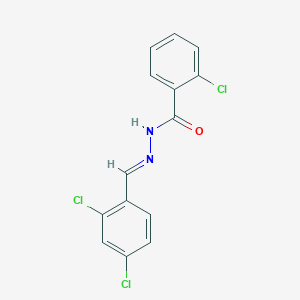
2-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide
Overview
Description
2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzohydrazide core with a 2-chloro substituent on one benzene ring and a 2,4-dichlorobenzylidene group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is heated to reflux for a specific period, typically around 30 minutes, to ensure complete reaction. The product is then isolated by slow evaporation of the solvent, resulting in the formation of colorless block-shaped crystals .
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It can form Schiff bases through condensation with amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Condensation: Amines or hydrazines can be used in the presence of a catalyst or under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products with substituted groups replacing the chlorine atoms.
Condensation Reactions: Formation of Schiff bases or hydrazones.
Oxidation and Reduction: Formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It achieves this by interfering with the cellular processes of the microorganisms, potentially targeting enzymes or proteins essential for their survival. The exact molecular pathways and targets may vary depending on the specific microorganism .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(2,6-dichlorobenzylidene)benzohydrazide
- 2-chloro-N’-(2-hydroxy-3,5-dichlorobenzylidene)benzohydrazide
- 1-chloro-2,4-dinitrobenzene
Uniqueness
2-chloro-N’-(2,4-dichlorobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications. For example, the presence of multiple chlorine atoms can enhance its antimicrobial activity and influence its chemical reactivity .
Properties
IUPAC Name |
2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O/c15-10-6-5-9(13(17)7-10)8-18-19-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEALUGCYHFKSGQ-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


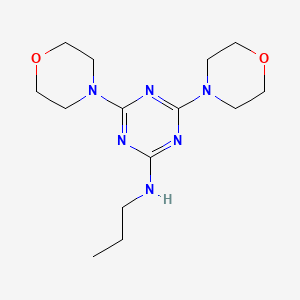
![N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine](/img/structure/B3844210.png)

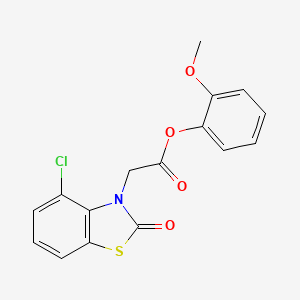
![(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one](/img/structure/B3844239.png)
![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-chloroadamantane-1-carboxamide](/img/structure/B3844241.png)
![2-[Bis(prop-2-enyl)amino]-[1]benzothiolo[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
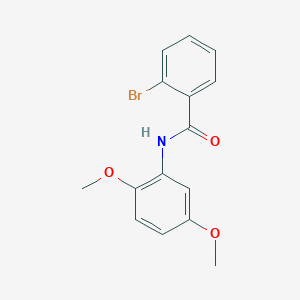
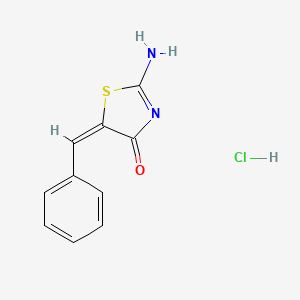
![2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844262.png)
![(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile](/img/structure/B3844273.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
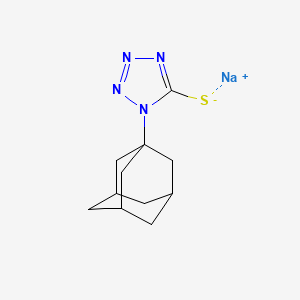
![1-[4-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844289.png)
